2-Chloro-7-methylquinazoline
Overview
Description
2-Chloro-7-methylquinazoline is a chemical compound belonging to the quinazoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methylquinazoline typically involves the chlorination of 7-methylquinazoline. One common method includes the reaction of 7-methylquinazoline with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{7-methylquinazoline} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (MCPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted quinazolines depending on the nucleophile used.
Oxidation Reactions: Quinazoline N-oxides.
Reduction Reactions: Dihydroquinazolines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with diverse biological activities.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Quinazoline derivatives, including 2-Chloro-7-methylquinazoline, have been investigated for their anticancer, antibacterial, and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methylquinazoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation . The compound’s ability to interact with multiple targets makes it a valuable scaffold for drug design and development.
Comparison with Similar Compounds
2-Chloro-7-methylquinazoline can be compared with other quinazoline derivatives to highlight its uniqueness:
Properties
IUPAC Name |
2-chloro-7-methylquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-5-11-9(10)12-8(7)4-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWUAQJWLZLOAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC=C2C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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